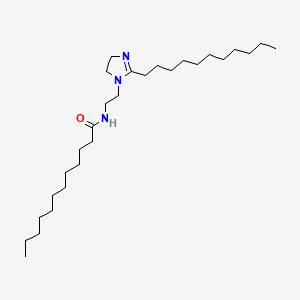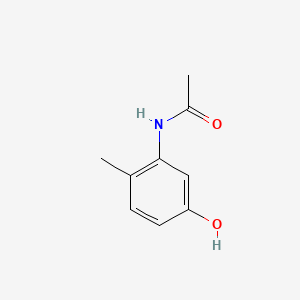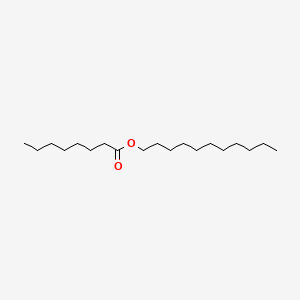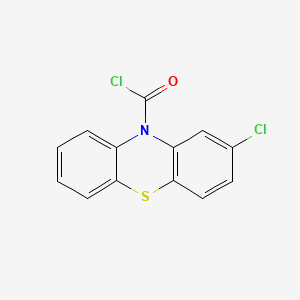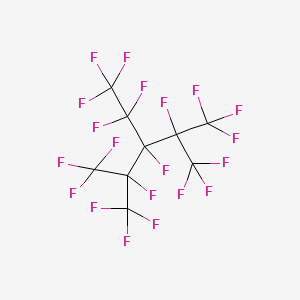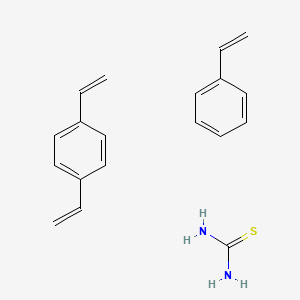
1,4-Bis(ethenyl)benzene;styrene;thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(ethenyl)benzene;styrene;thiourea, is a complex compound formed by the reaction of thiourea with a chloromethylated divinylbenzene-styrene polymer. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) using methylal, trioxymethylene, and thionyl chloride as reactants. The chloromethylated polystyrene-divinylbenzene (Cl-PS-DVB) is then reacted with thiourea to form the desired product .
Industrial Production Methods
In industrial settings, the chloromethylation process is optimized using catalysts such as FeCl3 at a temperature of 45°C. This method is considered environmentally friendly due to the use of low-toxic reactants and has a low production cost, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1,4-Bis(ethenyl)benzene;styrene;thiourea, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may result in the replacement of functional groups.
科学的研究の応用
1,4-Bis(ethenyl)benzene;styrene;thiourea, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and in the synthesis of various chemical compounds.
Biology: Employed in the immobilization, separation, and purification of biomacromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of ion-exchange resins, chelating resins, and macroporous adsorption resins.
作用機序
The mechanism of action of thiourea, reaction products with chloromethylated divinylbenzene-styrene polymer, involves its interaction with molecular targets and pathways. The compound can form complexes with various metal ions, which can then participate in catalytic reactions. The specific pathways and molecular targets depend on the application and the conditions under which the compound is used .
類似化合物との比較
Similar Compounds
Chloromethylated polystyrene-divinylbenzene: Used as an intermediate in the synthesis of various polymer microspheres.
Thiourea-functionalized styrene-divinylbenzene copolymers: Used in the synthesis of nano-composites and as catalysts.
Uniqueness
1,4-Bis(ethenyl)benzene;styrene;thiourea, is unique due to its combination of properties from both thiourea and chloromethylated divinylbenzene-styrene polymer. This combination allows it to be used in a wide range of applications, from catalysis to drug delivery systems, making it a versatile compound in scientific research and industry.
特性
CAS番号 |
71010-99-6 |
|---|---|
分子式 |
C19H22N2S |
分子量 |
310.5 g/mol |
IUPAC名 |
1,4-bis(ethenyl)benzene;styrene;thiourea |
InChI |
InChI=1S/C10H10.C8H8.CH4N2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;2-1(3)4/h3-8H,1-2H2;2-7H,1H2;(H4,2,3,4) |
InChIキー |
NMSGKZZZQSILKP-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
正規SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(=S)(N)N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pyridin-4-ylmethyl)amino]butan-1-ol](/img/structure/B1622780.png)
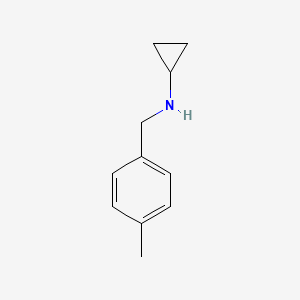
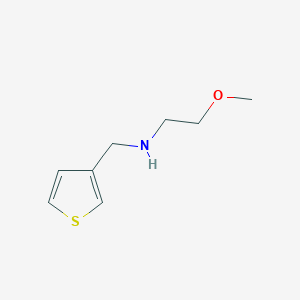
![2-Methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B1622784.png)
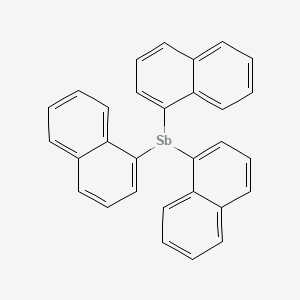

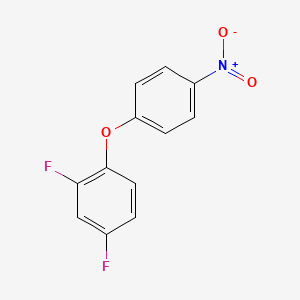
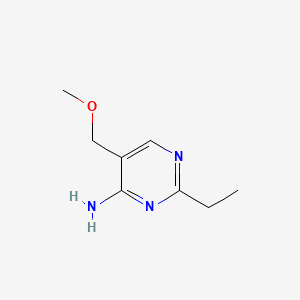
![N-[6-[(2-Chloro-4-hydroxyphenyl)imino]-4-methoxy-3-oxo-1,4-cyclohexadien-1-YL]acetamide](/img/structure/B1622796.png)
